morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone
Description
Morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone is a synthetic small molecule characterized by a fused furoindazole core substituted with a trifluoromethyl group and linked via a phenyl ring to a morpholine moiety through a methanone bridge.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine moiety contributes to solubility and hydrogen-bonding interactions. The furo[2,3-g]indazole core, a bicyclic heteroaromatic system, provides rigidity and electronic properties that influence target binding.
Properties
Molecular Formula |
C21H18F3N3O3 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
morpholin-4-yl-[4-[3-(trifluoromethyl)-4,5-dihydrofuro[2,3-g]indazol-1-yl]phenyl]methanone |
InChI |
InChI=1S/C21H18F3N3O3/c22-21(23,24)19-16-5-6-17-15(7-10-30-17)18(16)27(25-19)14-3-1-13(2-4-14)20(28)26-8-11-29-12-9-26/h1-4,7,10H,5-6,8-9,11-12H2 |
InChI Key |
OULLYWUQSYDWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CO2)C3=C1C(=NN3C4=CC=C(C=C4)C(=O)N5CCOCC5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone typically involves multiple steps:
Formation of the Furoindazole Core: The furoindazole core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-nitrobenzaldehyde and ethyl acetoacetate under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving morpholine and a suitable leaving group on the phenyl ring.
Final Coupling Reaction: The final step involves coupling the furoindazole core with the morpholine-substituted phenyl ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the furoindazole core, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amino derivatives of the furoindazole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its effects.
Comparison with Similar Compounds
Anvumetostat (Structural Analog with Furo[3,4-c][1,7]naphthyridine Core)
Compound: (4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridin-8-yl){(3S)-3-[4-(trifluoromethyl)phenyl]morpholin-4-yl}methanone Key Differences:
- Core Structure: Anvumetostat features a furo[3,4-c][1,7]naphthyridine core, while the target compound has a furo[2,3-g]indazole system.
- Substituents: Both compounds share a trifluoromethylphenyl group and morpholine-methanone linkage. However, Anvumetostat includes an amino group on the fused ring, which may enhance solubility and target affinity. Pharmacological Implications: The naphthyridine core in Anvumetostat is associated with improved kinase inhibition profiles in preclinical studies, suggesting that the target compound’s indazole core may offer distinct selectivity patterns .
Piperidine-Linked Methanone Derivatives (EP 2022/06)
Compound: ((cis)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone Key Differences:
- Aromatic System : The imidazo-pyrrolo-pyrazine core contrasts with the furoindazole system, likely affecting π-π stacking interactions with biological targets.
Pharmacological Implications : Piperidine derivatives often exhibit enhanced CNS activity, but the absence of morpholine may reduce solubility, necessitating formulation adjustments .
Aprepitant-Related Triazolone Derivatives (Reference Standards 2018)
Compound: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one Key Differences:
- Substitution Pattern : Incorporates bis(trifluoromethyl)phenyl and triazolone groups, increasing steric bulk and metabolic resistance compared to the target compound’s single trifluoromethyl group.
- Morpholine Modification : The morpholine ring is substituted with a fluorophenyl group and linked to a triazolone, altering conformational flexibility.
Pharmacological Implications : The bis(trifluoromethyl) groups enhance receptor affinity but may increase toxicity risks, highlighting a trade-off in structural optimization .
Triazole-Linked Morpholinyl Methanones (Suppliers Data)
Compound: 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone Key Differences:
- Core Heterocycle : Uses a triazole ring instead of furoindazole, reducing aromaticity and hydrogen-bonding capacity.
- Fluorination Pattern : The 3,5-difluorophenyl group vs. a single trifluoromethyl substituent modifies electronic effects and lipophilicity.
Pharmacological Implications : Triazole derivatives often exhibit improved synthetic accessibility but may lack the target specificity conferred by the fused indazole system .
Research Findings and Implications
- Target Selectivity : The furoindazole core in the target compound likely confers unique binding modes compared to naphthyridine or triazole analogs, as seen in kinase inhibition assays for Anvumetostat .
- Metabolic Profile : The single trifluoromethyl group balances lipophilicity and stability, whereas bis(trifluoromethyl) derivatives (e.g., Aprepitant analogs) face higher toxicity risks .
- Synthetic Feasibility : Triazole and piperidine derivatives are synthetically more accessible but may require additional optimization for target engagement .
Biological Activity
Morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group and the morpholine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : In vitro studies have shown that morpholin-4-yl derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. For instance, derivatives with a trifluoromethyl group have shown improved inhibitory activity against AChE compared to standard drugs like donepezil .
- Antimicrobial Properties : Preliminary studies suggest that morpholin derivatives exhibit antimicrobial activity against various bacterial strains. This includes gram-positive and gram-negative bacteria, indicating potential use as an antibacterial agent .
1. Anticancer Studies
A study conducted on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values for cell viability were determined to be around 20 µM, indicating moderate potency. The study also highlighted the compound's ability to inhibit migration and invasion of cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction via caspase activation |
| Hek293 | 25 | Cell cycle arrest |
2. Enzyme Inhibition
The inhibitory effects on AChE were assessed using spectrophotometric methods. The results indicated that the trifluoromethyl substitution significantly enhances enzyme binding affinity.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Morpholin derivative | 15.2 | 9.2 |
| Donepezil | 0.02 | 0.01 |
3. Antimicrobial Activity
In antimicrobial assays, the compound displayed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Case Studies
Several case studies have been documented where morpholine derivatives were synthesized and evaluated for biological activity. For instance, a series of compounds were synthesized using Sonogashira cross-coupling reactions, leading to derivatives with enhanced biological profiles due to structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
